4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

Catalog No.
S11431256
CAS No.
M.F
C13H14N2O2S
M. Wt
262.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamid...

Product Name

4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

IUPAC Name

4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

InChI

InChI=1S/C13H14N2O2S/c1-10-3-5-12(6-4-10)18(16,17)15-13-9-11(2)7-8-14-13/h3-9H,1-2H3,(H,14,15)

InChI Key

KPDKYEYDFMKPIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C

4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide compound characterized by its unique structure, which includes a sulfonamide group attached to a benzenesulfonamide moiety and a 4-methylpyridine substituent. Its molecular formula is C13H14N2O2SC_{13}H_{14}N_{2}O_{2}S, and it possesses a molecular weight of approximately 262.33 g/mol . The compound is notable for its potential applications in medicinal chemistry, particularly as an antibacterial agent.

The chemical reactivity of 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide can be attributed to the presence of the sulfonamide functional group, which can participate in various nucleophilic substitution reactions. For instance, it can undergo:

  • Acylation reactions: The amine group can react with acyl chlorides to form N-acyl derivatives.
  • Nucleophilic substitutions: The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze, affecting its stability and reactivity.

Research indicates that 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide exhibits significant biological activity, particularly as an antibacterial agent. Its mechanism of action typically involves inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to the disruption of nucleic acid synthesis and ultimately bacterial cell death .

Additionally, studies have shown that related sulfonamide compounds possess anti-inflammatory and antitumor properties, suggesting that this compound may exhibit similar activities.

The synthesis of 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide generally involves several key steps:

  • Formation of the sulfonamide: The reaction between 4-methylpyridine and benzenesulfonyl chloride in the presence of a base (such as triethylamine) leads to the formation of the sulfonamide linkage.
  • Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide.
  • Characterization: The final product is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has several potential applications:

  • Pharmaceuticals: It serves as a lead compound for developing new antibacterial agents.
  • Research: It is used in studies related to enzyme inhibition and drug design.
  • Chemical probes: Due to its specific interactions with biological targets, it can be utilized as a chemical probe in biological assays.

Interaction studies involving 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide typically focus on its binding affinity to bacterial enzymes and other biological macromolecules. Molecular docking studies have shown that this compound can effectively bind to the active sites of target enzymes, influencing their activity .

Furthermore, studies may explore its interactions with other drugs to assess potential synergistic effects or adverse interactions when used in combination therapies.

Several compounds share structural similarities with 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Methyl-N-pyridin-2-yl-benzenesulfonamideC12H12N2O2SC_{12}H_{12}N_{2}O_{2}SLacks the additional methyl group on the pyridine ring.
4-Amino-N-(4-methylpyridin-2-yl)benzenesulfonamideC12H13N3O2SC_{12}H_{13}N_{3}O_{2}SContains an amino group instead of a methyl group.
4-Methyl-N-(6-methylpyridin-2-yl)benzenesulfonamideC13H14N2O2SC_{13}H_{14}N_{2}O_{2}SFeatures a methyl substitution at the 6-position on pyridine.

The uniqueness of 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide lies in its specific arrangement of functional groups, which enhances its biological activity compared to similar compounds. This structural configuration allows for distinctive interactions with target enzymes, making it a valuable candidate for further pharmacological development.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

262.07759887 g/mol

Monoisotopic Mass

262.07759887 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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